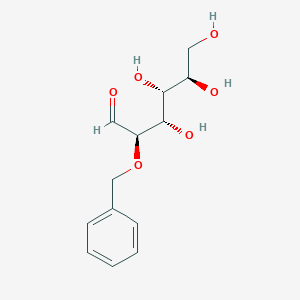
2-O-Benzyl-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-Benzyl-D-glucose is a useful research compound. Its molecular formula is C13H18O6 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Glycosylation Reactions
2-O-Benzyl-D-glucose serves as a versatile building block in glycosylation reactions. The benzyl protecting group is favored due to its stability and ability to influence selectivity during synthesis. This compound is routinely synthesized as part of efforts to create more accessible building blocks for the glycoscience community.
- Selectivity Control : The presence of benzyl groups can significantly affect the reactivity of glycosyl donors and acceptors. This allows for control over regio-, stereo-, and chemoselectivity during glycosylation, which is crucial for synthesizing complex carbohydrates .
- Research Findings : A study demonstrated that partially benzylated compounds could yield different reactivity levels, facilitating the development of new glycosylation methodologies. For instance, methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside was synthesized efficiently, showcasing its utility in creating complex carbohydrate structures .
Chiral Probes in Stereochemistry
Recent research has highlighted the use of this compound derivatives as chiral probes for determining the absolute configuration of chiral secondary alcohols. This application is particularly relevant in stereochemistry studies where understanding molecular configurations is essential.
- Methodology : The probes are attached to secondary alcohols through glycosylation reactions, followed by analysis using two-dimensional NMR spectroscopy. The structural information obtained helps elucidate the stereochemical properties of the alcohols under study .
- Case Study : In one study, 2-deoxy-D-glucose derivatives were employed to analyze various chiral alcohols like menthol and borneol. The results indicated that these probes could effectively determine the stereochemistry due to their restricted conformational freedom when forming glycosidic linkages .
Drug Discovery and Therapeutic Applications
The benzylated glucose derivatives also play a role in drug discovery, particularly in developing therapeutics that target specific biological pathways.
- Antiviral Properties : Compounds derived from D-glucose scaffolds have shown potential as antiviral agents. For example, 2-deoxy-D-glucose has been studied for its efficacy against respiratory infections and human genital herpes .
- Synthetic Intermediates : this compound acts as an intermediate in synthesizing various bioactive compounds, including those that interact with growth factors and cytokines critical for cell signaling and division .
Summary Table of Applications
Propiedades
Fórmula molecular |
C13H18O6 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-phenylmethoxyhexanal |
InChI |
InChI=1S/C13H18O6/c14-6-10(16)12(17)13(18)11(7-15)19-8-9-4-2-1-3-5-9/h1-5,7,10-14,16-18H,6,8H2/t10-,11+,12-,13-/m1/s1 |
Clave InChI |
KDHGLPPVAVEOHX-YVECIDJPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)COC(C=O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















